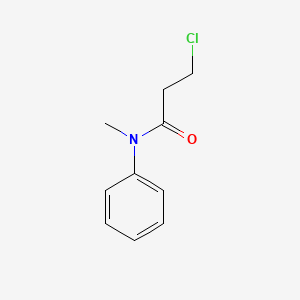
3-chloro-N-methyl-N-phenylpropanamide
Vue d'ensemble
Description
3-chloro-N-methyl-N-phenylpropanamide is a chemical compound with the CAS Number: 89585-53-5 . It has a molecular weight of 197.66 . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The linear formula of 3-chloro-N-methyl-N-phenylpropanamide is C10H12ClNO . The structure includes a chloropropionyl group attached to a N-methyl-N-phenyl group .Physical And Chemical Properties Analysis
3-chloro-N-methyl-N-phenylpropanamide is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique
Synthesis of Phenyl Acrylamide
Phenyl acrylamide is a valuable intermediate in organic synthesis and serves as a building block in various industrial applications, including polymer synthesis, fine chemicals, and pharmaceutics . The compound can be synthesized through a telescoped continuous flow process, which is a safer and more sustainable alternative to conventional batch reactions. This method minimizes side-products and allows for a safe and convenient scale-up.
Polymer Additives
Functional polyacrylamides, derived from phenyl acrylamide, are extensively used as additives in industries such as paper and textile. They act as coagulators and conditioners, improving the quality and durability of the products .
Coatings, Hydrogels, and Adhesives
The cross-linking properties of acrylamides enable their use in creating coatings, hydrogels, and adhesives. These applications benefit from the compound’s good biocompatibility and water solubility, making it suitable for a wide range of uses .
Ion Exchange Membranes
Ion exchange membranes are critical components in various separation processes, including water purification and energy generation. Acrylamides can be used to create these membranes, which require specific functional groups to facilitate ion exchange .
Biomedical Research
Due to their biocompatibility and water solubility, polyacrylamides are also utilized in biomedical research. They can be involved in drug delivery systems, tissue engineering, and as components in medical devices .
Enzymatic Production of Monomers
An alternative method to produce functional acrylamide monomers is through enzymatic processes. This approach is promising for green chemistry, although it involves complex steps and expensive purification operations .
Chemical Synthesis via Ritter Reaction
Chemical routes to synthesize acrylamides often involve the hydration of acrylonitrile in the presence of a copper catalyst through the Ritter reaction. This method, while not as efficient as others, is still a viable pathway for producing acrylamides .
Schotten-Baumann Reaction
A simpler chemical access to acrylamides is provided by the Schotten-Baumann reaction. This reaction involves the combination of amines with acid chlorides, followed by a thermal elimination to obtain the desired acrylamide product .
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-N-methyl-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-12(10(13)7-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZNUSUQHMUWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-methyl-N-phenylpropanamide | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


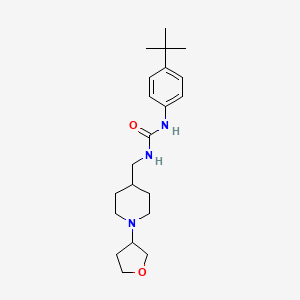
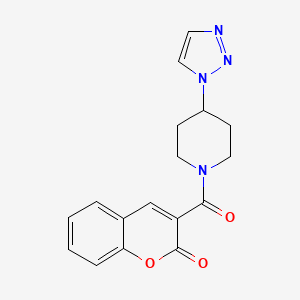
![5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2858232.png)

![6-(2,2,2-Trifluoroethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2858236.png)
![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/no-structure.png)
![2-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2858238.png)
![N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2858239.png)
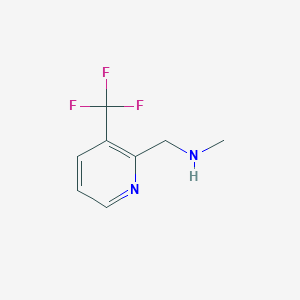

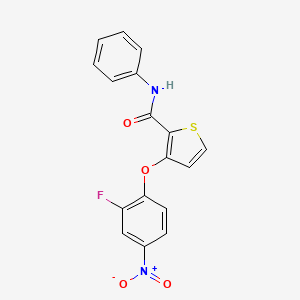

![N-(3,4-dimethoxyphenethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2858250.png)
